Methyl 5-cyanonorpinane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-cyanonorpinane-1-carboxylate: is a chemical compound with the molecular formula C10H13NO2. It belongs to the class of norbornane derivatives, which are bicyclic organic compounds. This compound features a cyano group (-CN) attached to the fifth carbon of the norpinane ring and a carboxylate ester group (-COOCH3) at the first carbon.
Synthetic Routes and Reaction Conditions:
Norbornane Derivative Synthesis: The synthesis of this compound typically starts with norbornane or its derivatives. The norbornane ring can be functionalized through various reactions to introduce the cyano and carboxylate groups.
Cyano Group Introduction: The cyano group can be introduced using reagents like hydrogen cyanide (HCN) or sodium cyanide (NaCN) under controlled conditions.
Carboxylate Ester Formation: The carboxylate ester group is usually formed by reacting the corresponding carboxylic acid with methanol in the presence of a catalyst like sulfuric acid (H2SO4).
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in a different set of compounds.
Substitution: Substitution reactions can replace the cyano or carboxylate groups with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are typical reagents.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or alcohols.
Reduction Products: Amines or alcohols.
Substitution Products: A wide range of functionalized derivatives.
Scientific Research Applications
Chemistry: Methyl 5-cyanonorpinane-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecular structures. Biology: It serves as a precursor for bioactive molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: It is utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which methyl 5-cyanonorpinane-1-carboxylate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context of its use.
Comparison with Similar Compounds
Methyl 5-cyanobicyclo[2.2.1]heptane-2-carboxylate
Methyl 5-cyanonorbornene-2-carboxylate
Methyl 5-cyanonorbornane-2-carboxylate
Uniqueness: Methyl 5-cyanonorpinane-1-carboxylate is unique due to its specific structural features, such as the norpinane ring and the positioning of the cyano and carboxylate groups
Properties
IUPAC Name |
methyl 5-cyanobicyclo[3.1.1]heptane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-8(12)10-4-2-3-9(5-10,6-10)7-11/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQLJPHKCROSLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC(C1)(C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.